BDP R6G is a borondipyrromethene dye that has absorption and emission wavelengths close to rhodamine 6G (R6G). BDP R6G is a very bright and photostable dye.
Tetrazine fragment is used in inverse electron demand Diels Alder reaction with trans-cyclooctenes, acylazetines, and other strained olefins.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ANK-199 is a novel inducer of autophagic cell death through regulating pi3 kinase class iii/beclin 1/atg-related proteins in cisplatin-resistant car human oral cancer cells
anle145c is a novel inhibitor of hIAPP-induced death of INS-1E cells, preventing hIAPP fibril formation in solution, and converting preformed hIAPP fibrils into non-toxic oligomers.
Antifungal agent C38 is a novel broad-spectrum antifungal agent, also exhibiting good fungicidal activity against both fluconazole-sensitive and -resistant Candida albicans cells and having potent inhibition activity against Candida albicans biofilm formation and hyphal growth, inhibiting the synthesis of fungal cell wall and CYP3A4.
AP-14145 HCl is a KCa2 (small conductance Ca2+-activated potassium) channel negative allosteric modulator. AP-14145 HCl triples the EC50 of Ca2+ on KCa2.3 channelsand prolongs atrial effective refractory period (AERP). It also reduces atrial fibrillation (AF) duration and prolongs atrial refractoriness without affecting ventricular refractory period.
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.